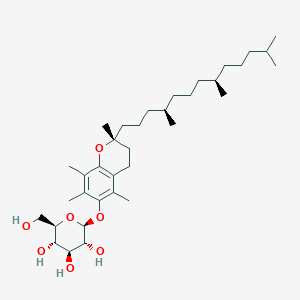
2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine: is an organic compound with the molecular formula C12H27NOSi . It is a derivative of aziridine, a three-membered nitrogen-containing ring, and features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a butyl chain. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of 4-hydroxybutylamine is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.
Formation of Aziridine Ring: The protected intermediate is then subjected to aziridination conditions. This can be achieved using reagents like tosyl chloride (TsCl) and sodium azide (NaN3) followed by reduction with triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents and intermediates to maintain safety and efficiency.
化学反応の分析
Types of Reactions
2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine undergoes various chemical reactions, including:
Substitution Reactions: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms of the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Deprotection: The TBDMS group can be removed using fluoride sources like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium cyanide (KCN), and thiols can be used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is used to remove the TBDMS group.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like azido, cyano, or thiol-substituted compounds can be formed.
Oxidation Products: Oxidation can lead to the formation of epoxides or other oxygenated derivatives.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
科学的研究の応用
2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound’s aziridine ring is a key structural motif in the development of anticancer and antiviral agents.
Material Science: It can be used in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein modifications.
作用機序
The mechanism of action of 2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine involves its reactivity towards nucleophiles and electrophiles. The aziridine ring is strained, making it highly reactive. When nucleophiles attack the ring, it opens up, leading to the formation of various substituted products. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site until it is selectively removed.
類似化合物との比較
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: This compound also contains a TBDMS group and is used in synthetic glycobiology.
4-((tert-Butyldimethylsilyl)oxy)methyl)aniline: Another compound with a TBDMS group, used in organic synthesis.
4-(tert-Butyldimethylsilyl)oxy-1-butanol: Similar in structure, used in various organic reactions.
Uniqueness
2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine is unique due to its aziridine ring, which imparts significant reactivity and versatility in organic synthesis. The presence of the TBDMS group provides stability and selectivity in reactions, making it a valuable intermediate in complex molecule synthesis.
特性
分子式 |
C12H27NOSi |
|---|---|
分子量 |
229.43 g/mol |
IUPAC名 |
4-(aziridin-2-yl)butoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-9-7-6-8-11-10-13-11/h11,13H,6-10H2,1-5H3 |
InChIキー |
KCNCEEJUTSYRDV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCCCC1CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]-](/img/structure/B12071242.png)


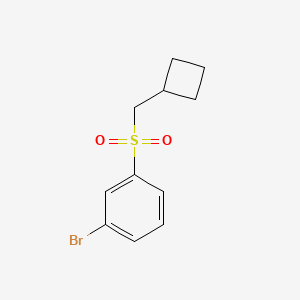

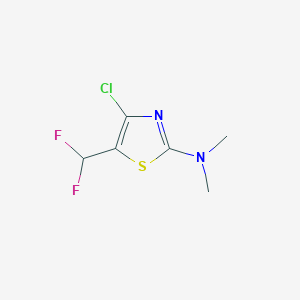
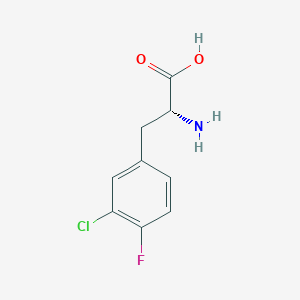


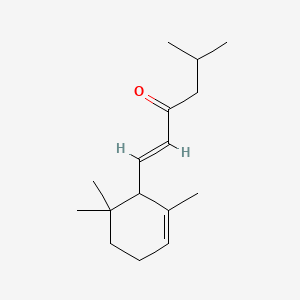
![2-Chloro-3-({[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)amino]oxy}carbonyl)pyridine](/img/structure/B12071297.png)
![(2S)-2-[(2S,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde](/img/structure/B12071298.png)
